3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
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Overview
Description
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is a heterocyclic compound that features a thiophene ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves the condensation of thiophene derivatives with quinoline precursors. One common method involves the use of a Friedländer reaction, where a 2-aminobenzophenone derivative reacts with a thiophene aldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires heating to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or thiophene S-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Quinoline N-oxides, thiophene S-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives
Scientific Research Applications
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on monoamine oxidase enzymes (MAO-A and MAO-B) is attributed to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin . This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
- 3-thiophen-2-yl-2,3-dihydro-1H-benzo[f]quinolin-1-one
- 3-thiophen-2-yl-3,4-dihydro-2H-benzo[e]quinolin-1-one
Uniqueness
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-15-10-14(16-6-3-9-20-16)18-13-8-7-11-4-1-2-5-12(11)17(13)15/h1-9,14,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNSOAUDSMQJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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